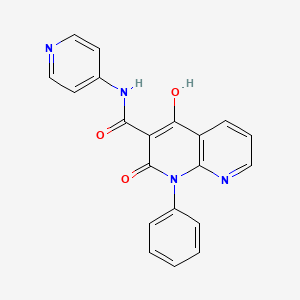
4-hydroxy-2-oxo-1-phenyl-N-pyridin-4-yl-1,8-naphthyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxy-2-oxo-1-phenyl-N-pyridin-4-yl-1,8-naphthyridine-3-carboxamide is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. This compound is known for its diverse biological activities and photochemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridine-3-carboxamide, 1,2-dihydro-4-hydroxy-2-oxo-1-phenyl-N-4-pyridinyl-, hydrate (5:3) can be achieved through various synthetic routes. One common method involves the reaction of 2-aminonicotinaldehyde with Meldrum’s acid and alcohols in the presence of anhydrous iron(III) chloride. This reaction produces 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylates in moderate to high yields .
Industrial Production Methods
Industrial production methods for this compound typically involve multicomponent reactions, Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis. These methods are designed to be more eco-friendly, safe, and atom-economical .
Análisis De Reacciones Químicas
Types of Reactions
4-hydroxy-2-oxo-1-phenyl-N-pyridin-4-yl-1,8-naphthyridine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert it to its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions include various substituted and oxidized derivatives of the original compound. These derivatives often exhibit different biological and chemical properties, making them useful for various applications .
Aplicaciones Científicas De Investigación
4-hydroxy-2-oxo-1-phenyl-N-pyridin-4-yl-1,8-naphthyridine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an anticancer and anti-inflammatory agent.
Medicine: Investigated for its potential use in drug development, particularly for the treatment of bacterial infections and cancer.
Industry: Utilized in the development of light-emitting diodes, dye-sensitized solar cells, molecular sensors, and self-assembly host–guest systems
Mecanismo De Acción
The mechanism of action of 1,8-naphthyridine-3-carboxamide, 1,2-dihydro-4-hydroxy-2-oxo-1-phenyl-N-4-pyridinyl-, hydrate (5:3) involves its interaction with various molecular targets and pathways. For example, it has been shown to modulate cannabinoid CB2 receptors, which are involved in the regulation of immune responses and inflammation. This modulation can lead to the downregulation of pro-inflammatory cytokines and the inhibition of cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1,8-naphthyridine-3-carboxamide, 1,2-dihydro-4-hydroxy-2-oxo-1-phenyl-N-4-pyridinyl-, hydrate (5:3) include:
1,8-Naphthyridine-3-carboxamide derivatives: These compounds share the same core structure but have different substituents, leading to variations in their biological activities.
4-Hydroxy-2-quinolones: These compounds have similar structural features and exhibit comparable biological activities.
1,5-Naphthyridines: Another class of naphthyridine derivatives with similar chemical properties and applications .
Uniqueness
The uniqueness of 1,8-naphthyridine-3-carboxamide, 1,2-dihydro-4-hydroxy-2-oxo-1-phenyl-N-4-pyridinyl-, hydrate (5:3) lies in its specific combination of functional groups, which confer distinct biological and chemical properties. Its ability to modulate cannabinoid CB2 receptors and its diverse applications in medicinal chemistry and materials science make it a valuable compound for further research and development .
Propiedades
Número CAS |
138304-91-3 |
|---|---|
Fórmula molecular |
C20H14N4O3 |
Peso molecular |
358.357 |
Nombre IUPAC |
4-hydroxy-2-oxo-1-phenyl-N-pyridin-4-yl-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C20H14N4O3/c25-17-15-7-4-10-22-18(15)24(14-5-2-1-3-6-14)20(27)16(17)19(26)23-13-8-11-21-12-9-13/h1-12,25H,(H,21,23,26) |
Clave InChI |
KSVDSNPHTLVWPO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC=N3)C(=C(C2=O)C(=O)NC4=CC=NC=C4)O |
Sinónimos |
1,8-Naphthyridine-3-carboxamide, 1,2-dihydro-4-hydroxy-2-oxo-1-phenyl- N-4-pyridinyl-, hydrate (5:3) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


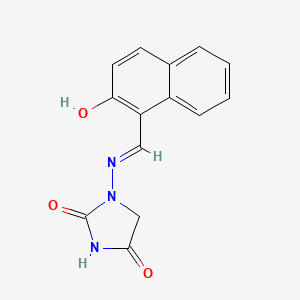
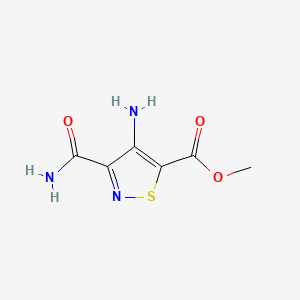
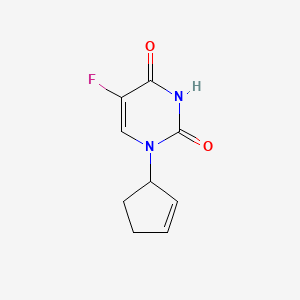
![(1S,3R,6S,7S,8S,11S,12S,15Z,16S)-6-(dimethylamino)-15-ethylidene-7,12,16-trimethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-one](/img/structure/B592521.png)

![5-methoxy-3-[(2-methoxyphenyl)methyl]-7-pentylchromen-2-one](/img/structure/B592523.png)
![magnesium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] phosphate](/img/structure/B592525.png)
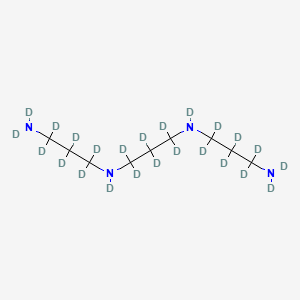
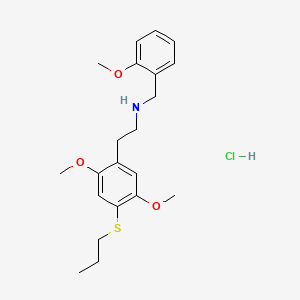
![2-Butanone,4-[3-(1-methylethyl)oxiranyl]-,trans-(9CI)](/img/new.no-structure.jpg)
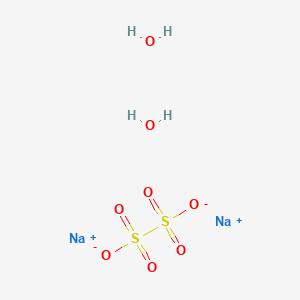
![methyl (4aR,5R)-4a,5-dimethyl-6-oxo-4,5-dihydrobenzo[f][1]benzofuran-3-carboxylate](/img/structure/B592533.png)
![(1S,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-1,9-dihydroxy-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,9,10,11,11b,12,13a,13b-tetradecahydrocyclopenta[a]chrysen-13-one](/img/structure/B592540.png)
